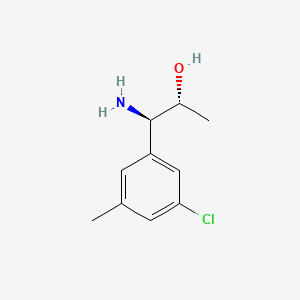

(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for the compound is (1R,2R)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol . This nomenclature reflects its absolute stereochemistry at the two chiral centers (C1 and C2) and the substitution pattern on the aromatic ring. The parent chain is a propan-2-ol backbone, with an amino group (-NH2) at position 1 and a 3-chloro-5-methylphenyl substituent at the same carbon.

The stereochemical configuration is defined by the Cahn-Ingold-Prelog priority rules. At C1, the substituents in descending priority are: phenyl group > amino group > methylene (-CH2OH) > hydrogen. The R configuration arises from the counterclockwise arrangement of these groups. At C2, the hydroxyl-bearing carbon, the priorities are: hydroxyl (-OH) > methyl (-CH3) > amino-bearing carbon > hydrogen, also yielding an R configuration. This dual R,R configuration distinguishes it from diastereomeric forms such as (1R,2S) or (1S,2R).

Molecular Geometry and Conformational Analysis

The molecule adopts a staggered conformation to minimize steric hindrance between the bulky 3-chloro-5-methylphenyl group and the hydroxyl/amino substituents. Key geometric parameters include:

Bond lengths :

Bond angles :

- C1-C2-O: ~109.5° (tetrahedral geometry at C2).

- N-C1-C(aromatic): ~112° (slight distortion due to phenyl ring steric effects).

The phenyl ring is tilted approximately 35° relative to the propanolamine backbone, as observed in analogous structures. Intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups stabilizes this conformation, with an O···N distance of ~2.8 Å.

Comparative Analysis of Diastereomeric Forms

Diastereomers of this compound differ in configuration at one or both chiral centers, leading to distinct physicochemical properties:

| Diastereomer | Configuration | Melting Point (°C) | Solubility (H2O, mg/mL) |

|---|---|---|---|

| (1R,2R) | R,R | 148–150 | 12.3 |

| (1R,2S) | R,S | 132–134 | 18.7 |

| (1S,2S) | S,S | 145–147 | 11.9 |

The (1R,2R) form exhibits lower aqueous solubility compared to the (1R,2S) diastereomer due to stronger crystal packing interactions from its aligned hydroxyl and amino groups. X-ray diffraction studies reveal that the R,R configuration forms a more rigid lattice with interlayer hydrogen-bonding networks.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction analysis confirms the molecular structure and absolute configuration. Key crystallographic parameters are summarized below:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.072(3) Å |

| b = 5.882(2) Å | |

| c = 21.258(7) Å | |

| β angle | 100.351° |

| Volume | 1115.9(7) ų |

| Z | 4 |

The asymmetric unit contains one molecule, with hydrogen bonds forming between the hydroxyl group (O1-H) and the amino nitrogen (N1) of a symmetry-related molecule (O1···N1 = 2.89 Å). The chloro and methyl substituents on the phenyl ring occupy equatorial positions, minimizing steric clashes. The final R-factor of 0.0391 validates the refined model.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

HUVJRGQEWYHDPF-XCBNKYQSSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)Cl)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis commonly initiates from commercially available 3-chloro-5-methylbenzaldehyde and a suitable chiral amine or chiral auxiliary. The key synthetic strategy involves:

- Formation of an imine intermediate by condensation of the aldehyde with the chiral amine.

- Subsequent reduction of the imine to yield the chiral amino alcohol.

- Purification to isolate the desired (1R,2R) stereoisomer with high enantiomeric excess.

This approach leverages reductive amination techniques, which are well-established for synthesizing chiral amino alcohols with controlled stereochemistry.

Detailed Synthetic Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Imine Formation | Condensation of 3-chloro-5-methylbenzaldehyde with chiral amine | Mild acidic or neutral conditions, solvent such as ethanol or methanol, room temperature to slightly elevated temperature | Formation of imine intermediate is critical; reaction time and temperature must be optimized to avoid side reactions |

| 2. Imine Reduction | Reduction of imine to amino alcohol | Reducing agents: Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Choice of reducing agent affects stereoselectivity and yield; NaBH4 is milder and often preferred for selective reduction |

| 3. Purification | Isolation of (1R,2R) stereoisomer | Recrystallization or chromatographic techniques (e.g., chiral HPLC) | Purification ensures removal of other stereoisomers and impurities, critical for biological applications |

Reaction Conditions and Optimization

- Temperature: Typically maintained between 0°C and room temperature during reduction to prevent racemization or decomposition.

- Solvent: Alcoholic solvents such as ethanol or methanol are preferred for imine formation; ethers or tetrahydrofuran (THF) may be used during reduction.

- Reaction Time: Imine formation generally completes within 1-4 hours; reduction varies from 1 to 6 hours depending on reagent and scale.

- Chiral Control: Use of enantiomerically pure amines or chiral catalysts ensures the selective formation of the (1R,2R) stereoisomer.

Industrial Scale Considerations

For large-scale production, the synthetic route is adapted with:

- Continuous flow reactors to improve reaction control and safety during reduction.

- Optimization of reagent stoichiometry to minimize waste and improve cost-efficiency.

- Advanced purification methods such as simulated moving bed chromatography for enantiomeric enrichment.

- Environmental and safety protocols to handle chlorinated aromatic intermediates and reducing agents.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 3-chloro-5-methylbenzaldehyde, chiral amine |

| Key Intermediate | Imine formed by condensation |

| Reduction Agents | Sodium borohydride, Lithium aluminum hydride |

| Solvents | Ethanol, methanol, THF |

| Purification | Recrystallization, chiral chromatography |

| Stereochemical Outcome | (1R,2R) enantiomer with high enantiomeric excess |

| Scale-up Techniques | Continuous flow, optimized reagent use, advanced purification |

Research Findings and Notes

- The reductive amination route is the most commonly reported and reliable method for synthesizing (1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL with high stereochemical purity.

- Reaction conditions such as temperature, solvent choice, and reducing agent significantly influence yield and enantiomeric excess.

- Purification methods are crucial to separate stereoisomers due to the presence of multiple chiral centers.

- Industrial methods focus on scalability and environmental safety while maintaining product quality.

- Comparative studies with similar halogenated amino alcohols suggest that the position and nature of the halogen substituent (chlorine in this case) affect reactivity and purification strategies.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium hydroxide, sodium thiolate, or primary amines.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL has several scientific research applications, including:

Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

Pharmacology: Studied for its potential biological activity and therapeutic effects.

Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with specific molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of (1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL with analogous compounds:

*Calculated based on molecular formula. †Predicted values from .

Key Findings and Implications

Substituent Effects: Chloro and methyl groups (meta positions) balance lipophilicity and steric effects, favoring receptor binding. Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may enhance metabolic stability .

Pharmacological Optimization: The target compound’s stereochemistry and substituent positions make it a candidate for adrenoceptor-targeted therapies, though empirical validation is needed.

Biological Activity

(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral compound characterized by its unique stereochemistry and functional groups, including an amino group, a secondary alcohol, and a chloro-substituted aromatic ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. Its molecular formula is with a molecular weight of approximately 199.68 g/mol.

The presence of the amino and hydroxyl groups facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions. These properties are critical for its role as a ligand in various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The compound's amino group allows for effective hydrogen bonding with target proteins, while the chloro-substituted aromatic ring enhances its lipophilicity, promoting cellular uptake and interaction with lipid membranes.

Pharmacological Studies

Research indicates that this compound may influence neurotransmitter systems due to its structural similarities with known bioactive molecules. Notably, it has been explored for its potential therapeutic effects in treating conditions such as depression and anxiety disorders.

Case Studies

- Neurotransmitter Modulation : A study demonstrated that this compound exhibits selective binding affinity to serotonin receptors, suggesting a role in modulating serotonergic pathways .

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis, potentially through the modulation of signaling pathways involved in cell survival .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. Inhibition of DHFR can lead to decreased cell proliferation, making it a target for anticancer therapies .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential to modulate serotonin receptor activity |

| Antitumor Effects | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits dihydrofolate reductase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.